1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Overview
Description
“1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one” is a chemical compound. It is also known by other names such as paeonol, 2’-hydroxy-4’-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethanone, peonol, 2-hydroxy-4-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethan-1-one, resacetophenone-4-methyl ether, ethanone, 1-2-hydroxy-4-methoxyphenyl, paeonal, paeonolum .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . The InChI Key is UILPJVPSNHJFIK-UHFFFAOYSA-N . The SMILES string is COC1=CC=C(C©=O)C(O)=C1 .Physical and Chemical Properties Analysis
This compound appears as white to pale cream crystals or powder . It has a melting point of 46.0-53.0°C . The molecular weight is 166.176 g/mol .Scientific Research Applications
Polarographic Behavior Analysis : The polarographic behavior of isomeric compounds including 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-ones was investigated, revealing insights into their reduction processes in various pH conditions and the consequent formation of dihydroderivatives and secondary alcohols (Butkiewicz, 1972).
Spectral Properties Synthesis : This study synthesized several arylideneacetophenones, including 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one, and analyzed their structures using various spectroscopic techniques (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Crystal Structure Determination : The crystal structure of compounds including 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one was examined, revealing their molecular configurations and intra-molecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).
Second-Harmonic Generation (SHG) Activity : The molecular structure of a related compound, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, was determined, highlighting its significant SHG efficiency (Kagawa, Sagawa, & Kakuta, 1993).
Metabolism Analysis : This research focused on the metabolism of a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, in rats, providing insights into its metabolites and excretion profiles (Jodynis-Liebert, 1993).
Antimicrobial Activity : A study synthesized novel compounds including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, evaluating their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Chemical Synthesis and Reactions : This paper investigated the synthesis and reactions of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, revealing its thermal cyclization and other chemical transformations (Pimenova, Krasnych, Goun, & Miles, 2003).
Cytotoxic Compound Isolation : A new propene derivative structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was isolated from the leaves of Styrax annamensis, exhibiting potent cytotoxicity against various cancer cell lines (Tra et al., 2021).
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-6-3-12(4-7-13)5-10-16(18)15-9-8-14(21-2)11-17(15)19/h3-11,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAPAFSEMHJNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347058 | |
Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-19-8 | |
Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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